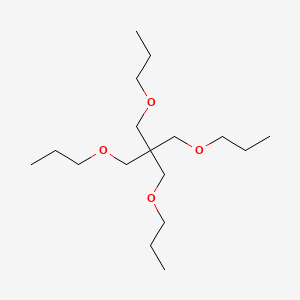
1,3-Dipropoxy-2,2-bis(propoxymethyl)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dipropoxy-2,2-bis(propoxymethyl)propane is an organic compound with the molecular formula C17H36O4 It is a derivative of propane, characterized by the presence of propoxy groups attached to the central carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dipropoxy-2,2-bis(propoxymethyl)propane typically involves the reaction of 1,3-dibromo-2,2-bis(bromomethyl)propane with propanol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by propoxy groups. The reaction conditions usually include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Dipropoxy-2,2-bis(propoxymethyl)propane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI), acetone
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones
Reduction: Alcohol derivatives
Substitution: Substituted propoxy compounds
Scientific Research Applications
1,3-Dipropoxy-2,2-bis(propoxymethyl)propane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,3-Dipropoxy-2,2-bis(propoxymethyl)propane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s propoxy groups can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxypropane: Similar in structure but with methoxy groups instead of propoxy groups.
1,3-Dibromo-2,2-bis(bromomethyl)propane: A precursor used in the synthesis of 1,3-Dipropoxy-2,2-bis(propoxymethyl)propane.
1,3-Diazido-2,2-bis(azidomethyl)propane: Contains azido groups instead of propoxy groups.
Uniqueness
This compound is unique due to its specific arrangement of propoxy groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
93658-50-5 |
|---|---|
Molecular Formula |
C17H36O4 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
1,3-dipropoxy-2,2-bis(propoxymethyl)propane |
InChI |
InChI=1S/C17H36O4/c1-5-9-18-13-17(14-19-10-6-2,15-20-11-7-3)16-21-12-8-4/h5-16H2,1-4H3 |
InChI Key |
DFMIMOBNVROPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(COCCC)(COCCC)COCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354765.png)


![2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14354776.png)

![2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide](/img/structure/B14354785.png)


![3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B14354807.png)
![3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid](/img/structure/B14354815.png)


![5-Hexyl-2-(4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14354831.png)
